Carvedilol glucuronide

Beschreibung

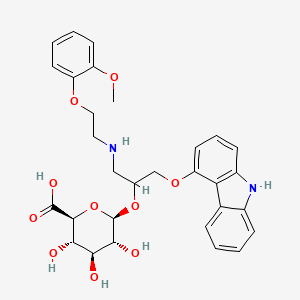

Carvedilol glucuronide is a major metabolite of carvedilol, a non-selective β-blocker used to treat hypertension and heart failure. Carvedilol undergoes glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), forming both O-linked and N-linked glucuronides . Human hepatic UGT1A1, UGT2B4, and UGT2B7 are the primary isoforms responsible for its metabolism, with UGT2B4 producing both O- and N-glucuronides, while UGT1A1 and UGT2B7 selectively catalyze the formation of specific isomers .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVQFGCELBOSRN-VKTJNCFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678687 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114869-83-9 | |

| Record name | Carvedilol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARVEDILOL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Human Liver Microsomes (HLMs)

Human liver microsomes are widely used for in vitro glucuronidation studies. The process involves incubating carvedilol with HLMs in the presence of UDP-glucuronic acid (UDPGA), the cofactor required for UGT activity. Key parameters include:

Kinetic Parameters in HLMs

| Parameter | R-Carvedilol Glucuronide | S-Carvedilol Glucuronide |

|---|---|---|

| Km (µM) | 46.0 | 26.6 |

| Vmax (pmol/min/mg) | 44.5 | 106 |

| Vmax/Km | 0.97 | 3.98 |

Data derived from HLMs show stereoselectivity, with S-carvedilol glucuronidated 4.1-fold faster than R-carvedilol.

Recombinant UGT Isoforms

UGT1A1, UGT2B4, and UGT2B7

Recombinant UGT isoforms expressed in cell systems (e.g., HeLa, Sf9) enable targeted glucuronidation:

Enzyme-Specific Kinetics

| UGT Isoform | Metabolite | Km (µM) | Vmax (pmol/min/mg) |

|---|---|---|---|

| UGT1A1 | G2 | 22.1 | 3.33 |

| UGT2B4 | G1 | 55.1 | 7.88 |

| UGT2B4 | G2 | 28.7 | 4.56 |

| UGT2B7 | G1 | 34.9 | 6.12 |

UGT2B4 exhibits the highest catalytic efficiency (Vmax/Km = 0.14–0.16 µL/min/mg) for both enantiomers.

Stereoselective Glucuronidation

Enantiomer-Specific Preparation

Substrate Inhibition

At high concentrations (>100 µM), glucuronidation rates decline due to substrate inhibition, modeled by:

where (inhibition constant) = 200–500 µM.

Scale-Up Considerations

Industrial Bioreactors

Large-scale production uses:

-

Recombinant UGT2B7 : High-yield S-glucuronide synthesis.

-

Optimized conditions : 37°C, pH 7.4, 2 mM UDPGA, and 0.5 mg/mL enzyme.

-

Product isolation : Liquid-liquid extraction (chloroform/acetonitrile) followed by HPLC purification.

Analytical Verification

HPLC-MS/MS

β-Glucuronidase Hydrolysis

Confirmation of glucuronide structure via enzymatic cleavage:

Challenges and Innovations

Analyse Chemischer Reaktionen

Formation of Carvedilol Glucuronide

- Glucuronidation : Carvedilol undergoes O-glucuronidation by UGT1A1, UGT2B4, and UGT2B7, resulting in the formation of this compound .

- Enzymatic Process : This process involves the incubation of Carvedilol with UDP-glucuronic acid in the presence of UGT enzymes under controlled conditions.

Hydrolysis of this compound

- Hydrolysis Reactions : this compound primarily undergoes hydrolysis reactions, where it is converted back to Carvedilol by β-glucuronidase enzymes.

- Reagents and Conditions : The hydrolysis typically requires β-glucuronidase and an aqueous buffer solution under mild conditions at physiological pH and temperature.

- Primary Product : The major product is Carvedilol, which is part of the metabolic pathway for drug excretion.

Stereoselectivity in Glucuronidation

- Stereoselective Glucuronidation : Studies using Chinese liver microsomes have shown stereoselective glucuronidation of carvedilol, with two carvedilol glucuronides identified via hydrolysis with β-glucuronidase and HPLC-MS/MS .

- Enzyme Kinetics : The enzyme kinetics for carvedilol enantiomers glucuronidation have been determined using reversed-phase high-pressure liquid chromatography .

Impact of Other Substances on Glucuronidation

- Amiodarone Interaction : Amiodarone can enhance carvedilol glucuronidation in vitro, with the effect being more significant for the R-carvedilol enantiomer .

- Albumin Influence : Bovine serum albumin (BSA) plays a role in the enhancing effect of amiodarone on glucuronidation activity .

- Protein Binding : Altered protein binding by amiodarone is a key mechanism for the R-selective stimulation of carvedilol glucuronidation .

UGT Isoforms and Glucuronide Formation

- UGT Involvement : Human hepatic UGT1A1, UGT2B4, and UGT2B7 are involved in carvedilol glucuronidation .

- Glucuronide Forms : Two forms of carvedilol glucuronides, G1 and G2, are observed in hepatic microsomes .

- Isoform Specificity : UGT2B4 forms both G1 and G2, while UGT1A1 and UGT2B7 are responsible for G2 and G1 formation, respectively .

Elimination and Excretion

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Carvedilol undergoes extensive metabolism in the liver, primarily through glucuronidation, which is facilitated by uridine diphosphate glucuronosyltransferase enzymes. Approximately 5.2% of an administered dose of carvedilol is excreted as carvedilol glucuronide in urine, highlighting its role as a major metabolite . Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens and minimizing adverse effects.

Table 1: Metabolites of Carvedilol

| Metabolite | Percentage of Dose | Description |

|---|---|---|

| This compound | 5.2% | Major urinary metabolite |

| Cleavage Products | 2.1% | Beta-blocking side chain cleavage products |

| Ring-Hydroxylated Forms | 2.9% | Hydroxylated derivatives of carvedilol |

| Fecal Excretion | 60% | Total recovery of carvedilol in feces |

Therapeutic Implications

This compound has been studied for its potential therapeutic benefits, particularly in liver diseases. Research indicates that carvedilol can improve liver function in conditions such as non-alcoholic steatohepatitis (NASH) without exacerbating bile acid accumulation . This hepatoprotective effect may be partly attributed to the actions of its glucuronide metabolite.

Case Study: Carvedilol in NASH Models

In a controlled study involving mice with NASH, carvedilol administration resulted in reduced liver steatosis and inflammation. The study demonstrated that carvedilol altered bile acid profiles, leading to increased hydrophilic bile acids, which are less toxic . The role of this compound in this context warrants further investigation to understand its contribution to these protective effects.

Analytical Techniques for Study

Research on this compound often employs advanced analytical techniques to differentiate between isomeric metabolites. High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) has been utilized to identify and quantify this compound effectively. This method allows for the differentiation between O- and N-glucuronides based on their unique mass spectral signatures .

Table 2: Analytical Techniques for this compound

| Technique | Application |

|---|---|

| HPLC/MS | Identification and quantification of metabolites |

| Mass Spectrometry | Differentiation between O- and N-glucuronides |

| Ion/Molecule Reactions | Structural elucidation of isomeric compounds |

Wirkmechanismus

(R,S)-Carvedilol Glucuronide exerts its effects through the process of glucuronidation, which involves the transfer of glucuronic acid to Carvedilol by UDP-glucuronosyltransferase enzymes. This process increases the water solubility of Carvedilol, facilitating its excretion from the body . The molecular targets involved in this process include the UDP-glucuronosyltransferase enzymes and the glucuronic acid component of uridine diphosphate glucuronic acid .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Isomeric Differentiation: O-Glucuronides vs. N-Glucuronides

Carvedilol glucuronide exists as two isomeric forms: O-β-D-glucuronide (aliphatic hydroxyl conjugation) and N′-β-D-glucuronide (carbazole-N conjugation). These isomers exhibit distinct chromatographic and spectral properties:

- HPLC Elution : O-glucuronides elute at 29.2 and 30.8 min (due to carvedilol’s racemic nature), while N-glucuronides appear in the valley between these peaks .

- Tandem MS Differentiation: Ion/molecule reactions with trichlorosilane (HSiCl₃) generate diagnostic product ions: N-glucuronides form [M − H + HSiCl₃−2HCl]⁻, absent in O-glucuronides. Both isomers produce [M − H + HSiCl₃− HCl]⁻ ions .

This contrasts with darunavir glucuronides, which lack racemic complexity but similarly require MS/MS for O/N isomer resolution .

Reactivity Compared to Acyl Glucuronides and Glucosides

This compound is less reactive than acyl glucuronides (e.g., clopidogrel acyl-β-D-glucuronide), which undergo hydrolysis and transacylation. Key differences include:

For example, dimethyl-substituted acyl glucuronides degrade 13× slower than their glucoside counterparts, highlighting electronic (carboxylate) vs. steric effects in reactivity .

Transporter-Mediated Disposition vs. Other Glucuronides

This compound’s systemic exposure is influenced by transporters, but less dramatically than metabolites like ethyl glucuronide (EEG):

This variability reflects differences in glucuronide lipophilicity and transporter affinity.

Enzymatic Specificity vs. Other Drug Glucuronides

UGT isoform selectivity distinguishes carvedilol glucuronidation from metabolites like estradiol-17β-glucuronide (E17βG):

| Substrate | UGT Isoforms | Kinetic Parameters (HLM) |

|---|---|---|

| Carvedilol | UGT1A1, UGT2B4, UGT2B7 | Kₘ = 50–200 µM |

| Estradiol-17β-glucuronide | UGT1A1, UGT2B7 | Kₘ = 10–30 µM |

| Darunavir | UGT1A1 (O-glucuronide) | Not reported |

Key Research Findings

Structural Complexity: this compound’s carbamoyl conjugate is unique among glucuronides, formed via non-enzymatic CO₂ addition .

Polymorphism Impact : CYP2D6 and UGT2B7 polymorphisms significantly alter this compound plasma levels, affecting drug efficacy/toxicity .

Analytical Challenges: Co-eluting isomers (e.g., O- and N-glucuronides) necessitate advanced MS/MS or ion mobility spectrometry (IMS) for resolution, akin to steroid glucuronides like etiocholanolone glucuronide .

Data Tables

Table 1: Comparative HPLC and MS Characteristics of Glucuronides

Table 2: Enzyme Kinetics of Glucuronidation

| Substrate | UGT Isoform | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | |

|---|---|---|---|---|

| Carvedilol | UGT2B7 | 200 | 120 | |

| Estradiol | UGT1A1 | 15 | 450 |

Biologische Aktivität

Carvedilol glucuronide is a significant metabolite of carvedilol, a non-selective beta-blocker with additional alpha-1 blocking activity. Understanding the biological activity of this compound is essential for elucidating the pharmacokinetics and pharmacodynamics of carvedilol, particularly in clinical settings involving cardiovascular diseases.

1. Metabolism and Formation

Carvedilol undergoes extensive metabolism in the liver, primarily through glucuronidation, which accounts for a substantial portion of its metabolic pathway. The glucuronidation process involves the conjugation of carvedilol with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs).

Key Findings on Glucuronidation:

- Stereoselectivity : Research indicates that there is a stereoselective aspect to the glucuronidation of carvedilol. Specifically, the (S)-enantiomer is metabolized at a faster rate compared to the (R)-enantiomer. In vitro studies using human liver microsomes showed that the values for (S)-CARV and (R)-CARV were 118 µmol/L and 24 µmol/L, respectively, with corresponding values indicating differential metabolic rates .

- Impact of Other Drugs : Amiodarone has been shown to enhance the glucuronidation of carvedilol selectively for the (R)-enantiomer, suggesting potential drug-drug interactions that could affect therapeutic outcomes .

2. Biological Activity and Pharmacodynamics

This compound retains some biological activity that can influence the pharmacological effects of carvedilol itself.

Pharmacological Effects:

- Antihypertensive Action : Carvedilol and its metabolites, including this compound, contribute to lowering blood pressure by antagonizing adrenergic receptors, thus reducing peripheral vascular resistance .

- Cardiovascular Benefits : Clinical studies have demonstrated that carvedilol improves left ventricular function and reduces mortality in patients with chronic heart failure . The role of its metabolites in these effects is still under investigation but is believed to be significant.

3. Case Studies and Clinical Implications

Several studies have explored the implications of this compound in clinical settings:

Case Study Overview:

- A multicenter trial involving chronic heart failure patients showed that carvedilol significantly improved left ventricular function and survival rates. The findings suggest that both carvedilol and its metabolites play a crucial role in therapeutic efficacy .

- Another study indicated that variations in drug metabolism due to genetic polymorphisms in UGTs could lead to differences in patient responses to carvedilol therapy, emphasizing the importance of understanding glucuronide formation .

4. Summary of Key Research Findings

5. Conclusion

This compound represents a critical component of the pharmacokinetic profile of carvedilol. Its biological activity not only impacts the drug's efficacy but also highlights the importance of considering metabolic pathways in personalized medicine approaches for treating cardiovascular diseases. Further research into the specific roles of this metabolite may provide insights into optimizing therapeutic strategies involving carvedilol.

Q & A

Q. What are the primary metabolic pathways and enzymes responsible for carvedilol glucuronidation in humans?

Carvedilol undergoes glucuronidation at multiple sites, including the aliphatic hydroxyl, aliphatic amine, and carbazole amine groups. Human UDP-glucuronosyltransferases (UGTs) UGT1A1, UGT2B4, and UGT2B7 are key enzymes catalyzing these reactions. UGT2B4 produces two distinct glucuronides (G1 and G2), while UGT1A1 and UGT2B7 selectively form G2 and G1, respectively. Lineweaver-Burk kinetics confirm these isoform-specific activities in human liver microsomes .

Q. What analytical techniques are commonly employed to detect and quantify carvedilol glucuronide in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying carvedilol glucuronides due to its sensitivity and specificity. Fast atom bombardment mass spectrometry (FAB-MS) coupled with acetylation reactions aids in structural elucidation, while nuclear magnetic resonance (NMR) can resolve glucuronide enrichment patterns (e.g., 2H labeling) for flux analysis . Derivatization protocols (e.g., trimethylsilylation) enhance chromatographic separation of diastereomers .

Q. What is the role of glucuronide conjugates in the pharmacokinetics and clearance of carvedilol?

Glucuronidation is a major clearance pathway for carvedilol, converting the parent drug into water-soluble metabolites excreted via bile or urine. The carbamoyl glucuronide, formed via CO₂ addition, is a unique metabolite observed in preclinical models, highlighting interspecies differences in metabolic fate .

Q. How do interspecies differences in UGTs affect the extrapolation of carvedilol glucuronidation data from preclinical models to humans?

Dogs and rats produce carbazole-N-linked and diastereomeric O-linked glucuronides, whereas humans rely on UGT1A1/2B4/2B7. Such differences necessitate caution when translating preclinical findings, as enzyme expression and substrate specificity vary across species .

Q. What are the implications of genetic polymorphisms in UGT enzymes on carvedilol glucuronidation variability among individuals?

Polymorphisms in UGT1A1 (e.g., UGT1A128 allele) may reduce glucuronidation efficiency, potentially altering carvedilol exposure. Population studies integrating pharmacogenomics and enzyme kinetics are needed to validate these associations .

Advanced Research Questions

Q. How can acetylation reactions aid in determining the positions of glucuronidation in carvedilol metabolites?

Acetylation with acetic anhydride in pyridine or aqueous solutions selectively modifies free hydroxyl and amine groups. By comparing acetylation patterns of metabolites to the parent drug via FAB-MS, researchers can identify glucuronidation sites. For example, carbazole-N-glucuronides resist acetylation, while O-glucuronides retain derivatizable hydroxyl groups .

Q. What are the challenges in resolving diastereomeric glucuronide metabolites of carvedilol, and how can these be addressed methodologically?

Diastereomers (e.g., carbamoyl glucuronides) exhibit nearly identical mass spectra but differ in chromatographic retention. Chiral stationary phases or advanced derivatization (e.g., trimethylsilyl iodide) coupled with LC-HRMS can resolve these isomers. MS/MS fragmentation patterns further confirm structural assignments .

Q. What statistical approaches are suitable for analyzing enzyme kinetics data in carvedilol glucuronidation studies?

Lineweaver-Burk plots and Bayesian Markov chain Monte Carlo (MCMC) simulations are robust for estimating kinetic parameters (e.g., Kₘ, Vₘₐₓ). Bayesian analysis is particularly effective for modeling 2H-glucuronide enrichment data, accounting for positional isotope effects and experimental noise .

Q. How can in vitro-in vivo extrapolation (IVIVE) models be optimized for predicting this compound formation in humans?

IVIVE requires scaling factors for UGT isoform abundance, tissue-specific expression, and interindividual variability. Recombinant UGT enzymes and physiologically based pharmacokinetic (PBPK) models incorporating enzyme kinetics (e.g., relative activity factors) improve prediction accuracy .

Q. What experimental strategies are recommended for distinguishing between O-linked, N-linked, and carbamoyl glucuronide conjugates of carvedilol?

Sequential enzymatic hydrolysis (e.g., β-glucuronidase) and chemical derivatization (e.g., acetylation, silylation) combined with LC-MS/MS can differentiate conjugation types. For carbamoyl glucuronides, acid hydrolysis releases CO₂, confirmed via gas chromatography or isotopic labeling .

Data Contradictions and Methodological Considerations

- Interspecies Variability: While rats and dogs form carbamoyl glucuronides, these metabolites are not reported in humans, emphasizing the need for human-specific UGT profiling .

- Enzyme Redundancy: UGT2B4 and UGT2B7 both contribute to G1/G2 formation, suggesting functional overlap. Contradictory isoform contributions across studies may arise from differences in recombinant enzyme systems or microsomal preparations .

- Analytical Limitations: NMR-based 2H enrichment analysis lacks position-6 data, limiting gluconeogenesis flux calculations compared to plasma glucose methods. Complementary tracer studies (e.g., 13C-glucose) are recommended for full pathway resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.